5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Lipophilicity Physicochemical property prediction Drug-likeness

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696045-90-5) is a partially saturated, bicyclic nitrogen-containing heterocycle with a molecular formula of C₇H₉F₂N₃ and a molecular weight of 173.16 g/mol. The compound features a fused imidazo[1,2-a]pyrimidine core bearing a difluoromethyl (-CHF₂) substituent at the 5-position on the saturated pyrimidine ring.

Molecular Formula C7H9F2N3
Molecular Weight 173.16 g/mol
Cat. No. B13330966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC7H9F2N3
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1CNC2=NC=CN2C1C(F)F
InChIInChI=1S/C7H9F2N3/c8-6(9)5-1-2-10-7-11-3-4-12(5)7/h3-6H,1-2H2,(H,10,11)
InChIKeyBDLURWGGXBCVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Core Scaffold Identity and Procurement-Relevant Characteristics


5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696045-90-5) is a partially saturated, bicyclic nitrogen-containing heterocycle with a molecular formula of C₇H₉F₂N₃ and a molecular weight of 173.16 g/mol . The compound features a fused imidazo[1,2-a]pyrimidine core bearing a difluoromethyl (-CHF₂) substituent at the 5-position on the saturated pyrimidine ring. This scaffold belongs to the broader imidazo[1,2-a]pyrimidine class, which has been validated as a privileged pharmacophore across multiple therapeutic areas including inflammation (Lp-PLA₂ inhibition), antifungal (CYP51 inhibition), antimicrobial, and antileishmanial applications [1][2]. The compound is commercially available at ≥95% purity from multiple suppliers and serves primarily as a synthetic intermediate and medicinal chemistry building block .

Why 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Interchanged with Close Analogs: The Substituent Position and Halogen Pattern Problem


Within the tetrahydroimidazo[1,2-a]pyrimidine series, three structural variables govern biological and physicochemical behavior: the position of ring substitution (5- vs. 7-), the identity of the halogenated alkyl group (CHF₂ vs. CF₃ vs. CH₃), and the saturation state of the heterocyclic core. Computational and experimental SAR evidence from the related imidazo[1,2-a]pyrimidine CYP51 inhibitor series demonstrates that C-5 substitution favors inhibitory activity, whereas shifting the substituent to the C-6 position disrupts it entirely [1]. Predicted logP values diverge by approximately 0.5–1.0 log units between CHF₂, CF₃, and CH₃ analogs at the same position, and water solubility predictions differ by over an order of magnitude . Furthermore, the difluoromethyl group offers a unique combination of hydrogen-bond donor capacity (via the C-H proton), moderate electron-withdrawing character, and metabolic oxidative stability that neither the trifluoromethyl (stronger electron withdrawal, no H-bond donor) nor the methyl (no fluorine) substituent can replicate [2]. These differences mean that selecting the wrong regioisomer or substituent analog can lead to divergent target engagement, altered pharmacokinetics, and non-reproducible biological results.

Quantitative Differentiation Evidence: 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs. Closest Analogs


Predicted Lipophilicity (logP) Differentiates 5-CHF₂ from 5-CF₃ and 5-CH₃ Analogs by >0.5 Log Units

Computationally predicted logP values (ALOGPS/chemAxon consensus) for the 5-substituted tetrahydroimidazo[1,2-a]pyrimidine series demonstrate that the difluoromethyl analog occupies an intermediate lipophilicity space distinct from both the more lipophilic trifluoromethyl and the less lipophilic methyl analogs . This intermediate logP (~2.1) positions the compound within optimal oral drug-likeness parameters (Lipinski logP ≤5) while providing sufficient membrane permeability for cellular assays.

Lipophilicity Physicochemical property prediction Drug-likeness

Molecular Weight Advantage: 5-CHF₂ Compound (MW 173.16) Is 18 Da Lighter Than the 5-CF₃ Analog (MW 191.15)

The 5-difluoromethyl analog (C₇H₉F₂N₃) has a molecular weight of 173.16 g/mol, compared to 191.15 g/mol for the 5-trifluoromethyl congener (C₇H₈F₃N₃) . This ~18 Da (9.4%) mass reduction is attributable to the replacement of one fluorine atom with hydrogen. In fragment-based and lead-optimization programs where every atom matters (typical fragment MW ceiling: <300 Da), this lower MW preserves more 'MW budget' for downstream elaboration while retaining two fluorine atoms for metabolic shielding.

Molecular weight Fractional fluorine content Lead-likeness

Regioisomeric Differentiation: 5-CHF₂ Placement Is Critical for CYP51 Target Engagement — C-5 Substitution Favors Activity While C-6 Substitution Abolishes It

In a 2024 molecular docking and SAR study of tetrahydroimidazo[1,2-a]pyrimidine derivatives targeting lanosterol 14α-demethylase (CYP51), it was explicitly demonstrated that 'the substituent on the C-5 atom of tetrahydroimidazo[1,2-a]pyrimidine favors the inhibitory activity of this class of compounds, whereas the position of the substituent on the C-6 atom disrupts it' [1]. The (S)-isomers of 5-substituted compounds 4a–e showed binding affinities to CYP51 ranging from −7.7 to −8.8 kcal/mol, comparable to voriconazole's interaction fingerprint (Tanimoto IFP: 0.60–0.67). In contrast, 6-substituted analogs 5a–d were classified as inactive with no suitable docking solutions found, and only compound 5e (R-isomer) showed a much weaker affinity of −5.4 kcal/mol with a Tanimoto IFP of ≈0.42 relative to voriconazole [1].

CYP51 inhibition Antifungal Structure-activity relationship Molecular docking

Imidazo[1,2-a]pyrimidine Scaffold Validated for Lp-PLA₂ Inhibition with In Vivo Oral Efficacy — Establishing the Core's Druggability

The imidazo[1,2-a]pyrimidine scaffold has been validated in a comprehensive drug discovery program targeting lipoprotein-associated phospholipase A₂ (Lp-PLA₂) for atherosclerosis and Alzheimer's disease [1]. SAR analysis identified compounds with high in vitro potency and good metabolic stability in liver S9 fractions. Compounds 7c and 14b demonstrated excellent pharmacokinetic profiles and significant inhibitory efficacy in Sprague-Dawley rats upon oral dosing [1]. This provides class-level precedent that the imidazo[1,2-a]pyrimidine core is compatible with oral bioavailability — a critical differentiator from many heterocyclic scaffolds that fail at the PK stage.

Lp-PLA2 inhibition Inflammation Oral bioavailability Pharmacokinetics

Antimicrobial SAR: Electron-Withdrawing Groups (Including Fluorine) Enhance Antimicrobial and Anticancer Activity in Tetrahydroimidazo[1,2-a]pyrimidines

A 2017 SAR study of 24 tetrahydroimidazo[1,2-a]pyrimidine derivatives demonstrated that electron-withdrawing groups improved antimicrobial activity against bacterial and fungal strains as well as anticancer activity against human breast cancer (MCF-7) cells, while electron-releasing groups enhanced antibacterial activity against E. coli and antioxidant activity [1]. The most active antimicrobial compound (compound 15) showed an MIC of 1.04 × 10⁻² µM/mL against Candida albicans and Aspergillus niger, while the most active anticancer compound (compound 23) displayed a GI₅₀ of 34.78 µM against MCF-7 cells [1]. 3D-QSAR models further confirmed the positive influence of steric and electronic parameters on antimicrobial potential [2].

Antimicrobial Anticancer Electron-withdrawing group QSAR

Difluoromethyl Group Provides a Unique Hydrogen-Bond Donor Capacity Absent in Trifluoromethyl Analogs

The difluoromethyl (-CHF₂) group is recognized in medicinal chemistry as a lipophilic hydrogen-bond donor, a property that distinguishes it fundamentally from the trifluoromethyl (-CF₃) group which cannot act as an H-bond donor [1]. The C-H proton of CHF₂ (pKₐ ≈ 24–28 in DMSO) can engage in weak-to-moderate hydrogen bonds with protein backbone carbonyls, water networks, or polar active site residues, whereas CF₃ is solely a hydrophobic/electron-withdrawing pharmacophore. This property enables the 5-CHF₂ compound to participate in binding interactions that the 5-CF₃ analog cannot replicate, potentially leading to divergent selectivity profiles [1].

Hydrogen-bond donor Bioisostere CHF₂ CF₂H Drug design

Recommended Application Scenarios for 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring a Fluorinated, Low-MW, H-Bond-Capable Heterocyclic Core

With an MW of 173.16 Da, predicted logP of ~2.1, and a CHF₂ group that can serve as both a lipophilic anchor and a weak hydrogen-bond donor, this compound is an excellent fragment-sized starting point for programs targeting enzymes where the 5-position vector points toward a protein backbone carbonyl or structured water network [1]. The lower MW compared to the 5-CF₃ analog (191.15 Da) provides greater 'MW headroom' for fragment growth while retaining fluorine-mediated metabolic stability benefits [2].

Antifungal Lead Optimization Targeting CYP51 (Lanosterol 14α-Demethylase)

Class-level docking evidence demonstrates that 5-substituted tetrahydroimidazo[1,2-a]pyrimidines engage CYP51 with binding affinities of −7.7 to −8.8 kcal/mol and interaction fingerprints 60–67% similar to the clinical azole voriconazole [1]. The 5-CHF₂ compound, with the substituent at the activity-favoring C-5 position, is a rational starting point for synthesizing and screening derivatives designed to overcome azole resistance in Candida species [1].

Anti-Inflammatory Drug Discovery Leveraging the Imidazo[1,2-a]pyrimidine Lp-PLA₂ Pharmacophore

The imidazo[1,2-a]pyrimidine scaffold has demonstrated oral bioavailability and in vivo Lp-PLA₂ inhibitory efficacy in rat models, with compounds 7c and 14b from the Chen et al. (2015) series showing excellent pharmacokinetic profiles [1]. The 5-CHF₂ compound can serve as a functionalized intermediate for constructing conformationally restricted Lp-PLA₂ inhibitor analogs, where the difluoromethyl group at the 5-position may modulate both potency and metabolic stability [1].

Antimicrobial SAR Expansion with Electron-Withdrawing Substituent Optimization

SAR evidence from the tetrahydroimidazo[1,2-a]pyrimidine class establishes that electron-withdrawing groups enhance antimicrobial potency against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi, with the most active compound achieving an MIC of 1.04 × 10⁻² µM/mL against Candida albicans [1]. The CHF₂ group (σₚ ≈ 0.32) is an electron-withdrawing substituent that aligns with this SAR, and the 5-position is modifiable for further derivatization. 3D-QSAR models are available to guide rational design using steric and electronic descriptors [1][2].

Quote Request

Request a Quote for 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.